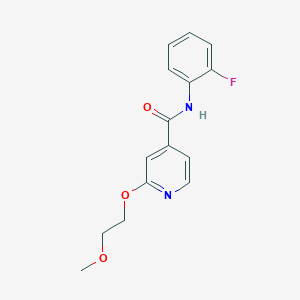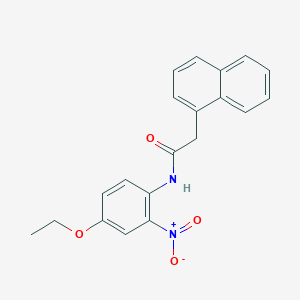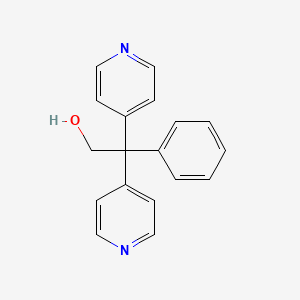
4-Cyclopropyl-1-phenyl-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropyl-1-phenyl-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C11H11N3 and its molecular weight is 185.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal and Molecular Structures
4-Cyclopropyl-1-phenyl-1H-1,2,3-triazole has been extensively studied for its crystal and molecular structures. The molecule exhibits significant π-electron density delocalization within the triazole ring, influencing its physical and chemical properties. This aspect is crucial for developing new materials and understanding intermolecular interactions in various contexts (Boechat et al., 2010).
Photophysical and Electrochemical Properties
The photophysical and electrochemical properties of complexes with 4-phenyl-1H-[1,2,3]triazole, a closely related compound, have been investigated. These studies contribute to the development of new materials with potential applications in electronics and photonics (Beyer et al., 2009).
Gas Phase Properties
Understanding the gas phase properties of this compound is vital for applications in atmospheric chemistry and gas sensing technologies. Research has delved into its proton affinity, acidity values, and ion-molecule reactions (Wang et al., 2013).
Synthesis and Chemical Analysis
The synthesis of this compound and its derivatives has been a key area of research. Techniques like the Dimroth reaction and amidation are employed for creating various compounds, leading to potential applications in drug development and material science (Pokhodylo et al., 2021).
Catalysis and Chemical Reactions
This compound and its derivatives are used in catalytic processes, such as alcohol oxidation and transfer hydrogenation. Understanding these reactions is fundamental for chemical manufacturing and industrial processes (Saleem et al., 2013).
Antimicrobial Applications
1,2,3-Triazole derivatives, including those similar to this compound, have been explored for their antimicrobial properties. These studies are crucial for developing new antimicrobial agents and understanding the mechanism of action of these compounds (Pervaram et al., 2017).
Luminescence and Fluorescence
Research on the luminescent properties of 1,2,3-triazole derivatives opens avenues for applications in bioimaging, sensors, and light-emitting devices. The synthesis and characterization of these compounds contribute to advancements in optical materials (Kamalraj et al., 2008).
Mechanism of Action
Target of Action
Triazole compounds are known to interact strongly with heme iron , suggesting that 4-Cyclopropyl-1-phenyl-1H-1,2,3-triazole may have similar targets.
Mode of Action
It is known that the triazole ring can act as a hydrogen bond acceptor and donor, simultaneously , thereby offering various types of binding to the target enzyme. This interaction could lead to changes in the enzyme’s function or structure.
Biochemical Pathways
Given the known interactions of triazole compounds with heme iron , it is plausible that this compound could affect pathways involving heme-dependent enzymes.
Result of Action
Based on the known actions of similar triazole compounds, it can be inferred that this compound may cause changes in the function or structure of its target enzymes .
Biochemical Analysis
Biochemical Properties
Triazole compounds are known to undergo a transformation between the enol and keto forms after excited-state proton transfer . This transformation could potentially influence the interaction of 4-Cyclopropyl-1-phenyl-1H-1,2,3-triazole with various enzymes, proteins, and other biomolecules.
Molecular Mechanism
It is known that triazole compounds can undergo a nucleophilic attack of the oxygen atom on the C=C double bond of the vinyl moiety . This could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Properties
IUPAC Name |
4-cyclopropyl-1-phenyltriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-2-4-10(5-3-1)14-8-11(12-13-14)9-6-7-9/h1-5,8-9H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYOJGGWQAHKDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-({(3,4-dimethoxyphenethyl)[(2,5-dioxo-1-pyrrolidinyl)methyl]amino}methyl)dihydro-1H-pyrrole-2,5-dione](/img/structure/B2531566.png)
![N-(1,3-benzodioxol-5-ylmethyl)-7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2531567.png)



![3-(4-fluorophenyl)-5-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2531575.png)
![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2531577.png)
![(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2531578.png)
![(Z)-4-(N,N-diallylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2531579.png)
![5-(3-chlorophenyl)-2-[3-(1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2531580.png)
![7-(4-Ethylpiperazin-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2531581.png)
![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime](/img/structure/B2531585.png)
![3,3'-(benzo[d][1,3]dioxol-5-ylmethylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)](/img/structure/B2531588.png)
